![molecular formula C26H28ClN5O2 B000280 Vilazodone hydrochloride CAS No. 163521-08-2](/img/structure/B280.png)
Vilazodone hydrochloride
Overview
Description
Vilazodone hydrochloride is an antidepressant used to treat depression in adults . It belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) and works by increasing the activity of a chemical called serotonin in the brain .
Synthesis Analysis
The synthesis of Vilazodone involves metal-catalyzed reactions . A patent describes the process where 1.1-dimethoxy-6-chlorohexane is dissolved in a mixture of ethanol and water, then 4-cyano group hydrazinobenzene hydrochloride salt is added drop-wise to the reaction solution .
Chemical Reactions Analysis
Vilazodone is metabolized by CYP isoenzymes, principally by 3A4 with minor contributions from CYP2C19 and CYP2D6 and non-CYP (possibly by carboxylesterase) pathways .
Physical And Chemical Properties Analysis
Vilazodone hydrochloride is a solid substance with a molecular weight of 477.99 . It is soluble in DMSO at 80 mg/mL .
Scientific Research Applications
Treatment of Major Depressive Disorders
Vilazodone Hydrochloride (VLN) is a novel antidepressant agent used in the treatment of major depressive disorders . It acts as a serotonin partial agonist and reuptake inhibitor .
Pharmaceutical Dosage Formulation
A stability-indicating liquid chromatographic method was developed employing the principles of quality by design (QbD) to quantify Vilazodone Hydrochloride in pharmaceutical dosage form . The developed method revealed high specificity for VLN and its degradation products formed during forced degradation conditions .
Chromatographic Estimation
Few chromatographic methods have been developed for estimation of VLN in pharmaceutical dosage forms and biological samples including high performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods .
Synthesis of Vilazodone
Several efficient methods for synthesis of Vilazodone have been reported . For example, Timo Heinrich’s group described a synthetic route for the preparation of Vilazodone by using 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide as starting materials .
Development of New Synthetic Route
A novel synthetic route toward Vilazodone is described by using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, with an overall yield of 24% and 99% purity . This route is advantageous due to its low cost and high yield .
Selective Separation
The result showed ACN to be an ideal organic modifier with better chromatographic parameters (capacity factor, tailing factor, etc.) compared to MeOH, and the total run time was also minimized .
Safety And Hazards
Vilazodone may cause side effects such as nausea, vomiting, diarrhea, and sleep problems . It may also cause serious side effects like seizures, blurred vision, unusual bleeding, and low levels of sodium in the body . It’s important to monitor for possible worsening of depression, suicidality, or unusual changes in behavior, especially at the beginning of therapy or during periods of dosage adjustments .
properties
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBRGFNBNQSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936833 | |
Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vilazodone hydrochloride | |
CAS RN |
163521-08-2 | |
Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vilazodone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VILAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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